N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c25-19(20(26)23-11-15-1-2-17-18(9-15)30-13-29-17)22-10-14-3-6-24(7-4-14)21(27)16-5-8-28-12-16/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZARJILJBVPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other suitable methods.
Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled with a furan-3-carbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Examples :
- N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl)
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl)
- Structural Similarities :
- Shared piperidine core with N-substituents.
- Use of aromatic acyl groups (e.g., thiophene, phenyl).
- Functional Differences :
- Fentanyl analogs target opioid receptors , whereas the target compound’s benzodioxole and furan groups suggest divergent pharmacology.
- Synthesis : Fentanyl analogs often employ piperidine alkylation and acylation, paralleling strategies for the target compound’s furan-3-carbonyl-piperidine moiety .
Key Comparative Data
Research Implications and Gaps
- Structural Advantages: The target compound’s furan-3-carbonyl group may enhance metabolic stability compared to QODs’ tetrahydroquinoline or fentanyls’ simple aryl acyl groups.
- Unanswered Questions: No direct evidence exists for its biological activity, necessitating further assays (e.g., enzyme inhibition, receptor binding) to validate hypothesized targets.
- Synthetic Challenges : The furan-piperidine moiety may require specialized protection/deprotection steps, as seen in analogous piperidine derivatizations .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzodioxole moiety and a piperidine ring, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 440.5 g/mol.
Key Structural Features:
- Benzodioxole Group: Often associated with various pharmacological effects.
- Piperidine Ring: Commonly found in many biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Preliminary studies indicate that it may exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, thus modulating cellular responses.
1. Anti-inflammatory Properties
Research suggests that this compound may inhibit the production of pro-inflammatory cytokines. This could be beneficial in conditions characterized by excessive inflammation.
2. Antioxidant Activity
The compound has shown potential antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may play a role in various diseases.
3. Neuroprotective Effects
Studies have indicated that this compound might protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in vitro when treated with the compound. |
| Study 2 | Showed protective effects against oxidative stress in neuronal cell cultures, indicating neuroprotective potential. |
| Study 3 | Investigated the compound's interaction with specific receptors, revealing modulation of signaling pathways related to inflammation and cell survival. |
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis typically involves sequential coupling of the benzodioxolylmethyl and furan-3-carbonyl-piperidinylmethyl moieties to the ethanediamide core. Critical steps include:
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups for amine protection to avoid side reactions during coupling (e.g., as in for piperidine derivatives).
- Coupling Reagents: Employ carbodiimides like EDC with HOBt to activate carboxylic acids, ensuring high yields (70–85%) .
- Purification: Optimize flash chromatography (silica gel, gradient elution with EtOAc/hexane) or HPLC for intermediates, monitoring via TLC or LC-MS .
- Reaction Conditions: Maintain inert atmospheres (argon/nitrogen) and controlled temperatures (0–50°C) to prevent degradation of sensitive groups like the furan ring .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify connectivity of the benzodioxole (δ 6.7–7.1 ppm), piperidine (δ 2.5–3.5 ppm), and oxamide (δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ calculated for C₂₃H₂₄N₂O₆: 437.17) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to ensure >95% purity; retention time comparison against standards .
Advanced: How can computational modeling predict biological targets and binding modes?
Methodological Answer:
- Target Prediction: Use PubChem’s InChI key (e.g., InChI=1S/C23H28N4O6S/...) for docking studies in platforms like AutoDock Vina. Focus on CNS targets (e.g., serotonin receptors) due to the benzodioxole moiety .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of hydrogen bonds with piperidine nitrogen and furan carbonyl .
- ADMET Prediction: Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols). For neuroactivity, use SH-SY5Y cells with dopamine/serotonin release assays .
- Batch Consistency: Verify compound purity (≥98%) via LC-MS and NMR; impurities >2% can skew results .
- Negative Controls: Include known inhibitors (e.g., fluoxetine for serotonin reuptake) to validate assay sensitivity .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method) and monoamine oxidases (MAO-A/B fluorometric kits) due to structural similarity to CNS-active analogs .
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT₂A) and sigma-1 receptors .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Syntize analogs with (a) substituted benzodioxoles (e.g., 7-nitro), (b) piperidine ring expansion (azaperidine), or (c) furan replacement (thiophene) .
- Bioisosteres: Replace the oxamide linker with urea or sulfonamide groups to assess hydrogen-bonding impact .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., benzodioxole’s π-π stacking vs. piperidine’s cation-π interactions) .
Advanced: What strategies improve metabolic stability and pharmacokinetics?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (NADPH cofactor) to identify metabolic hotspots (e.g., furan oxidation). Use LC-MS/MS to track degradation .
- Stabilization: Introduce electron-withdrawing groups (e.g., CF₃ on benzodioxole) to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask polar groups (e.g., esterify oxamide) to enhance oral bioavailability .
Basic: How to address poor aqueous solubility during formulation?
Methodological Answer:
- Co-Solvents: Use PEG-400 or cyclodextrins (20% w/v) in PBS (pH 7.4) for in vitro assays .
- Salt Formation: React with HCl or citric acid to form water-soluble salts (confirm stability via DSC/TGA) .
- Nanoformulation: Prepare liposomes (egg PC/cholesterol) or PLGA nanoparticles (60–100 nm) for sustained release .
Advanced: What experimental controls are critical in neuroactivity studies?
Methodological Answer:
- Positive Controls: Include donepezil (acetylcholinesterase) or ketanserin (5-HT₂A antagonist) to benchmark activity .
- Vehicle Controls: Test DMSO (<0.1% v/v) to rule out solvent effects on neuronal viability .
- Blinding: Use double-blind protocols for behavioral assays (e.g., Morris water maze) to reduce bias .
Advanced: How to validate target engagement in vivo?
Methodological Answer:
- PET Imaging: Radiolabel the compound with ¹¹C or ¹⁸F (e.g., ¹⁸F-fluorination at the benzodioxole methyl) for brain uptake studies in rodents .
- Knockout Models: Compare activity in wild-type vs. receptor-knockout mice (e.g., 5-HT₂A⁻/⁻) .
- Biomarker Analysis: Measure plasma serotonin/dopamine levels via ELISA post-administration (dose: 10–50 mg/kg, i.p.) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
